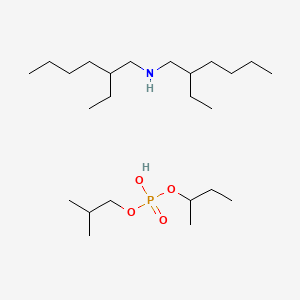
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the allylation of the hydroxyl group at the 3-position using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the carboxylation of the thiophene ring at the 2-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The allyloxy group can undergo oxidation to form an epoxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The carboxylic acid group can be converted to an ester or amide through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Epoxide derivative: Formed by the oxidation of the allyloxy group.
Ester or amide derivatives: Formed by the substitution of the carboxylic acid group.
科学的研究の応用
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Allyloxy)-5-nitrobenzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.
3-(Methoxy)-5-nitrothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the nitro group imparts specific electronic properties that can influence its biological activity.
特性
分子式 |
C8H7NO5S |
|---|---|
分子量 |
229.21 g/mol |
IUPAC名 |
5-nitro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChIキー |
NSCJEFQUUHDVPX-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)

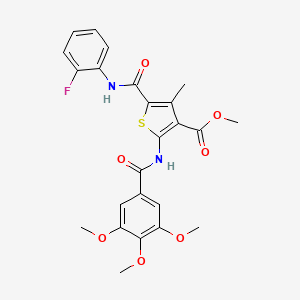
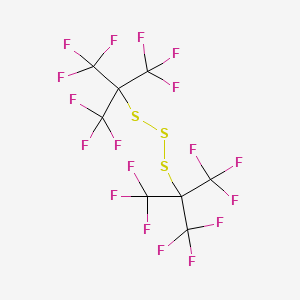


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


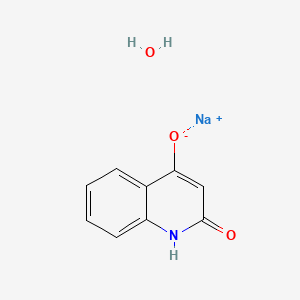
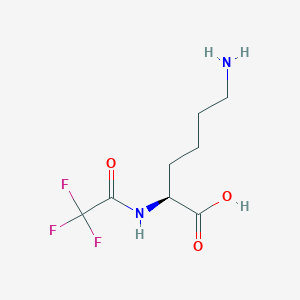
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
